molecular formula C13H8F3NO2 B1392955 2-(2-(Trifluoromethyl)phenyl)isonicotinic acid CAS No. 1226367-06-1

2-(2-(Trifluoromethyl)phenyl)isonicotinic acid

Cat. No.: B1392955
CAS No.: 1226367-06-1
M. Wt: 267.2 g/mol
InChI Key: JFRQZLCXVLPYSL-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)isonicotinic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the fourth position.

Biochemical Analysis

Biochemical Properties

2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with metal ions, which can influence its reactivity and interaction with biological macromolecules . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. Additionally, 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can act as a ligand for certain enzymes, modulating their activity and affecting metabolic pathways.

Cellular Effects

2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with intracellular targets allows it to modulate key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival . Furthermore, 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can affect gene expression by binding to transcription factors or altering chromatin structure, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity, depending on the context . For example, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest, or activate enzymes that promote apoptosis. Additionally, 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can interact with receptors on the cell surface, triggering downstream signaling cascades that influence cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can change over time due to its stability and degradation. The compound is relatively stable under recommended storage conditions, but its activity may decrease over time if exposed to light or air . Long-term studies have shown that 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in certain cell types .

Dosage Effects in Animal Models

The effects of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxicity studies have shown that very high doses of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can cause adverse effects, such as liver and kidney damage, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites that can further influence cellular processes. Additionally, 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can affect the levels of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s lipophilicity allows it to cross cell membranes easily, and it can be transported into cells via specific transporters or passive diffusion. Once inside the cell, 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can accumulate in certain organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid may be localized to the mitochondria, where it can influence energy production and apoptosis, or to the nucleus, where it can affect gene expression and DNA repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, piperidine derivatives, and trifluoromethyl-substituted aromatic compounds .

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)isonicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Trifluoromethyl)phenyl)isonicotinic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-17-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRQZLCXVLPYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679523
Record name 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226367-06-1
Record name 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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